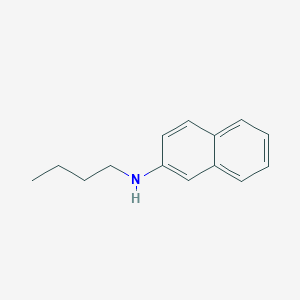
n-Butylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butylnaphthalen-2-amine: is an organic compound that belongs to the class of naphthalene derivatives. It consists of a naphthalene ring system substituted with a butyl group and an amine group at the 2-position. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing naphthyl amines involves the nucleophilic substitution of haloalkanes with ammonia or amines.
Reductive Amination: Another method involves the reductive amination of naphthaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of naphthyl amines often involves catalytic hydrogenation of nitro compounds or nitriles. For instance, 2-naphthylamine can be produced by the catalytic hydrogenation of 2-nitronaphthalene, followed by alkylation with butyl halides .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form naphthylamines with different substituents or hydrogenated products.
Substitution: It can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Various naphthylamines and hydrogenated products.
Substitution: Nitro, sulfonyl, and halogenated naphthylamines.
Scientific Research Applications
Chemistry: n-Butylnaphthalen-2-amine is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles .
Biology: In biological research, naphthalene derivatives are studied for their antimicrobial, antioxidant, and cytotoxic properties .
Medicine: The compound is investigated for its potential use in drug development, particularly as an antimicrobial and anti-inflammatory agent .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of n-Butylnaphthalen-2-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups . The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
2-Naphthylamine: A closely related compound with similar chemical properties but without the butyl group.
Naphthalene: The parent compound of naphthalene derivatives, consisting of two fused benzene rings.
Butylamine: A simple amine with a butyl group, lacking the naphthalene ring system.
Uniqueness: n-Butylnaphthalen-2-amine is unique due to the presence of both the naphthalene ring system and the butyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
6270-18-4 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-butylnaphthalen-2-amine |
InChI |
InChI=1S/C14H17N/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11,15H,2-3,10H2,1H3 |
InChI Key |
FFWIPAKZSVGWDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


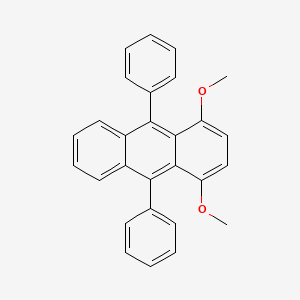
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

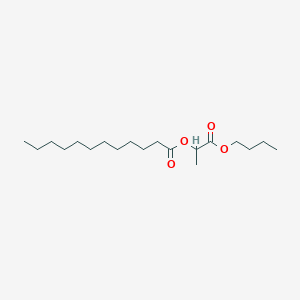

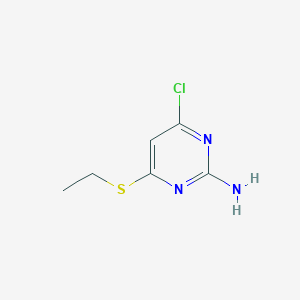
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
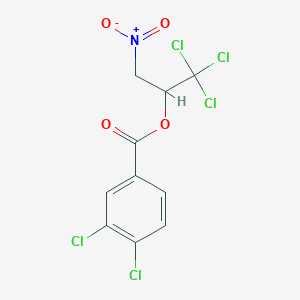
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
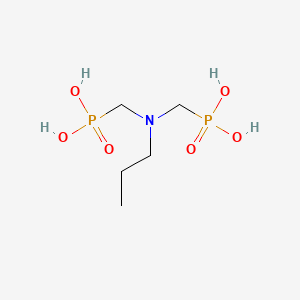
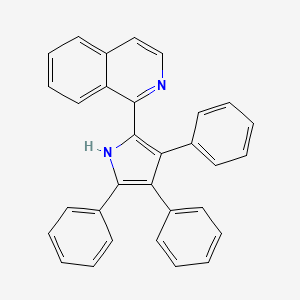
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
